2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile
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Overview
Description
2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile is a complex organic compound that features a piperidine ring substituted with a dihydrobenzo[b][1,4]dioxin moiety and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 6-Iodo-2-phenylH-imidazo[1,2-a]pyridine
Uniqueness
Compared to these similar compounds, 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
194612-30-1 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]acetonitrile |
InChI |
InChI=1S/C16H20N2O2/c17-8-5-13-6-9-18(10-7-13)11-14-12-19-15-3-1-2-4-16(15)20-14/h1-4,13-14H,5-7,9-12H2 |
InChI Key |
HWFQRZXFYPTATF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC#N)CC2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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